REACTION_CXSMILES
|
[Na].[C:2]([C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)(=[O:4])[CH3:3].[C:10](OCC)(=[O:16])[C:11]([O:13][CH2:14]C)=[O:12].OS(O)(=O)=O>CO>[O:6]1[CH:7]=[CH:8][CH:9]=[C:5]1[C:2](=[O:4])[CH2:3][C:10](=[O:16])[C:11]([O:13][CH3:14])=[O:12] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC=CC1
|
Name
|
|
Quantity
|
8.14 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
Na
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 3 min at room temperature
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
Brown precipitates
|
Type
|
CUSTOM
|
Details
|
formed after 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stir
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a total of 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Some solid precipitated at this point which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
EXTRACTION
|
Details
|
The filterate was extracted with CH2Cl2 (50 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude was recrystallized from hot iPrOH
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(CC(C(=O)OC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |